3-Oxobutan-2-yl piperidine-3-carboxylate
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Overview
Description
3-Oxobutan-2-yl piperidine-3-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of 3-Oxobutan-2-yl piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with oxobutanoic acid esters under specific conditions. One common synthetic route involves the esterification of 3-oxobutanoic acid with piperidine-3-carboxylic acid . The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Oxobutan-2-yl piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo group or the ester group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Oxobutan-2-yl piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Oxobutan-2-yl piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-Oxobutan-2-yl piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl 2-oxo-3-piperidinecarboxylate: Similar in structure but with different functional groups, leading to distinct reactivity and applications.
3-Carbethoxy-2-piperidone: Another piperidine derivative with unique properties and uses in organic synthesis.
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-oxobutan-2-yl piperidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-7(12)8(2)14-10(13)9-4-3-5-11-6-9/h8-9,11H,3-6H2,1-2H3 |
InChI Key |
RQFIBFRZPUOMPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OC(=O)C1CCCNC1 |
Origin of Product |
United States |
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